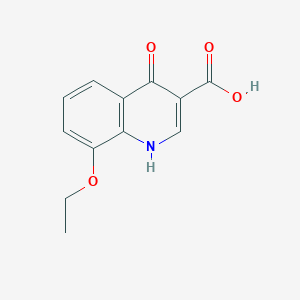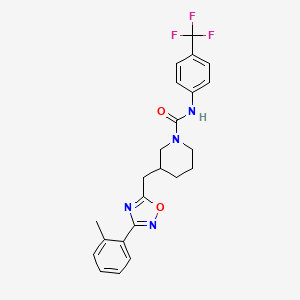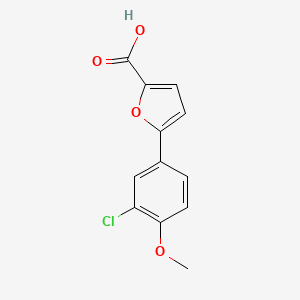
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarbonyl chloride, a component of the compound, is an organic building block . It’s used as an alkylating reagent in the preparation of some chemical building blocks .
Molecular Structure Analysis
Cyclopropanecarbonyl chloride has a linear formula of C3H5COCl . Its molecular weight is 104.53 .Chemical Reactions Analysis
Cyclopropanecarbonyl chloride can be used as an alkylating reagent in the preparation of some chemical building blocks . It’s also used in the synthesis of spirocyclopropane .Physical and Chemical Properties Analysis
Cyclopropanecarbonyl chloride is a liquid at 20°C . It has a refractive index of 1.452 , a boiling point of 119°C , and a density of 1.152 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Facile Synthesis of Derivatives : The synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives involves treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, showcasing the versatility of cyclopropane-carbonyl and tetrahydroquinoline moieties in constructing complex heterocycles with potential antimicrobial activity (Elkholy & Morsy, 2006).
- Cyclization Processes : The transformation of N-benzoyl-tetrahydroquinoline-2-carboxylic acid into novel carbocyclic compounds showcases the utility of cyclopropanation reactions in creating constrained amino acid systems, underlining the importance of cyclopropane moieties in synthesizing new types of heterocyclic systems (Szakonyi et al., 2002).
Advanced Organic Transformations
- Cycloaddition Reactions : The development of methods for the synthesis of 1,2-dihydroisoquinolines through cycloaddition of 2-alkynylbenzaldoximes with dimethyl cyclopropane-1,1-dicarboxylate highlights the compound's role in accessing new heterocyclic frameworks, offering a pathway to novel organic molecules with potential biological applications (Ding, Wang, & Wu, 2009).
- Lewis Acid-Catalyzed Reactions : The use of arylvinylidenecyclopropanes in reactions with ethyl (arylimino)acetates, catalyzed by Lewis acids, to produce pyrrolidine and tetrahydroquinoline derivatives demonstrates the versatility of cyclopropane-containing compounds in synthesizing complex structures, contributing to the diversity of synthetic routes available for constructing pharmacologically relevant molecules (Lu & Shi, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19(14-8-9-14)23-12-4-5-15-13-17(10-11-18(15)23)22-20(25)21-16-6-2-1-3-7-16/h1-3,6-7,10-11,13-14H,4-5,8-9,12H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCNDABGDLCFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2701736.png)
![1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-3-ylamine](/img/structure/B2701737.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2701738.png)



![N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide](/img/structure/B2701744.png)
![3-Cyclopropyl-1-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2701746.png)
![3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2701751.png)



![13-chloro-5-(4-propylthiadiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2701757.png)

